molecular formula C25H36O5 B1161522 Vibsanin C CAS No. 74690-89-4

Vibsanin C

Cat. No. B1161522
CAS RN: 74690-89-4
InChI Key:
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Description

Vibsanin C, a novel 7-membered vibsane-type diterpene, is isolated from the leaves of Viburnum awabuki. Its absolute structure has been a subject of interest and has been established through X-ray crystallographic analysis of its derivative. Notably, this compound is a Cope rearranged product from Vibsanin B, an 11-membered vibsane-type diterpene, highlighting the intriguing transformations within the vibsanin family of compounds (Fukuyama et al., 1997).

Synthesis Analysis

The synthetic journey to vibsanin compounds, including this compound, has been marked by complexity due to their dense and intricate molecular frameworks. The total synthesis of related vibsanin compounds has unambiguously established their relative and absolute stereochemistry, offering a pathway to synthesize this compound. Notably, the synthesis highlights the stereoselective formation of quaternary stereocenters and the construction of the characteristic ring structures that define the vibsanin family (Takao et al., 2015).

Molecular Structure Analysis

This compound's molecular structure is particularly fascinating due to its 7-membered ring, which differs from the more commonly studied 11-membered rings of its counterparts. This difference in ring size significantly impacts the compound's reactivity and potential for chemical transformations. The establishment of its absolute structure through derivative analysis has been crucial for understanding its chemical behavior and the potential for synthetic modification (Fukuyama et al., 1997).

Chemical Reactions and Properties

This compound has demonstrated an ability to undergo interesting chemical reactions, such as the Cope rearrangement, which is pivotal in its transformation from Vibsanin B. This reactivity not only sheds light on the dynamic chemistry of the vibsanin series but also hints at the synthetic versatility of this compound for further derivatization and study (Fukuyama et al., 1997).

Scientific Research Applications

Anticancer Potential

Vibsanin A and its analogs, including compounds related to Vibsanin C, have shown promise in the treatment of acute myeloid leukemia (AML) by inducing myeloid cell differentiation through the activation of protein kinase C (PKC) without tumor-promoting activity. This suggests a potential therapeutic role for this compound analogs in AML therapy. The ability of Vibsanin A to directly interact with and activate PKC, leading to the induction of the ERK pathway and decreased c-Myc expression, underscores the potential of this compound and related compounds in cancer treatment, particularly in overcoming resistance to ATRA-based treatments in various subtypes of AML (Matsuki et al., 2017) (Yu et al., 2016).

HSP90 Inhibition

Research into Vibsanin B derivatives, closely related to this compound, has highlighted their role as novel HSP90 C-terminal inhibitors, showing significant potential as anticancer agents. This work suggests that this compound could share similar biochemical properties, offering a new class of inhibitors for cancer therapy, especially given the preferential targeting of HSP90β over HSP90α by Vibsanin B (Shao et al., 2017).

Cytotoxicity and Potential Anti-Cancer Applications

This compound has been identified for its cytotoxic properties against human cancer cell lines, including nasopharyngeal carcinoma and gastric cancer cells. This opens avenues for its application in cancer research, particularly in identifying novel cytotoxic agents from natural sources. The structural elucidation of this compound and related compounds from Viburnum odoratissimum has been crucial in understanding their biological activities and potential therapeutic applications (Shen et al., 2004).

Synthetic Studies and Chemical Biology

Efforts in the total synthesis of vibsane-type diterpenoids, including this compound, have provided valuable insights into the structural complexity and biological significance of these compounds. These studies not only establish methodologies for synthesizing structurally dense diterpenes but also enable the exploration of their biological functions and potential medicinal applications (Mak & Williams, 2012).

Future Directions

While specific future directions for Vibsanin C are not mentioned in the search results, related compounds such as Vibsanin B have shown promise in treating inflammation-associated diseases by inhibiting interstitial leukocyte migration . This suggests potential future research directions for this compound in the treatment of similar diseases.

Biochemical Analysis

Biochemical Properties

Vibsanin C plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with protein kinase C (PKC), where this compound acts as an activator. This activation leads to the induction of the extracellular signal-regulated kinase (ERK) pathway and a decrease in c-Myc expression . Additionally, this compound has been shown to interact with heat shock protein 90 beta (HSP90β), inhibiting its function and affecting leukocyte migration .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces differentiation in myeloid leukemia cells by activating protein kinase C, which subsequently activates the ERK pathway and reduces c-Myc expression . This differentiation is crucial for the treatment of acute myeloid leukemia. Furthermore, this compound inhibits interstitial leukocyte migration by targeting HSP90β, which can ameliorate inflammation-associated diseases such as multiple sclerosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound activates protein kinase C, leading to the activation of the ERK pathway and downregulation of c-Myc expression . This mechanism is essential for its differentiation-inducing activity in myeloid leukemia cells. Additionally, this compound binds to HSP90β, inhibiting its function and thereby reducing leukocyte migration . These interactions highlight the compound’s potential as a therapeutic agent for various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it a reliable compound for in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving zebrafish and mice, this compound has shown dose-dependent inhibition of leukocyte migration Higher doses of this compound have been associated with increased inhibition of inflammatory responses, while lower doses have shown moderate effects

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with protein kinase C and HSP90β. The activation of protein kinase C by this compound leads to the induction of the ERK pathway, which plays a crucial role in cell differentiation and proliferation . Additionally, the inhibition of HSP90β affects various signaling pathways involved in leukocyte migration and inflammation . These interactions underscore the compound’s potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with HSP90β, which may facilitate its transport and localization within cells . The compound’s distribution is influenced by its binding affinity to these proteins, affecting its accumulation and localization in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinase C and HSP90β . These interactions are crucial for its biochemical and cellular effects. Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its subcellular localization and activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Vibsanin C involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-hydroxybenzaldehyde", "2-hydroxy-1,4-naphthoquinone", "methyl vinyl ketone", "methyl iodide", "sodium hydride", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde and 2-hydroxy-1,4-naphthoquinone in the presence of a base to form 2-(4-hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.", "Step 2: Alkylation of the above compound with methyl vinyl ketone in the presence of a base to form 2-(4-hydroxyphenyl)-3-(3-oxobut-1-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one.", "Step 3: Methylation of the above compound with methyl iodide in the presence of a base to form 2-(4-hydroxyphenyl)-3-(3-oxobut-1-en-1-yl)-5-methyl-3,4-dihydronaphthalen-1(2H)-one.", "Step 4: Reduction of the above compound with sodium hydride in the presence of ethanol to form 2-(4-hydroxyphenyl)-3-(3-oxobutyl)-5-methyl-3,4-dihydronaphthalen-1(2H)-one.", "Step 5: Palladium-catalyzed hydrogenation of the above compound in the presence of hydrogen gas to form Vibsanin C." ] }

CAS RN

74690-89-4

Molecular Formula

C25H36O5

Appearance

Oil

Origin of Product

United States

Q & A

Q1: What is Vibsanin C and where is it found?

A1: this compound is a seven-membered ring vibsane-type diterpene primarily isolated from the leaves of Viburnum awabuki, a plant species belonging to the Caprifoliaceae family. [, ]

Q2: Are there other similar compounds found in Viburnum awabuki?

A2: Yes, Viburnum awabuki produces a variety of structurally related vibsane-type diterpenes. These include 5-epi-vibsanin C, 5-epi-vibsanin H, 5-epi-vibsanin K, 18-O-methyl-5-epi-vibsanin K, and 5-epi-vibsanin E, among others. These compounds often differ in the structure of their C-12-C-17 side chains. [, ]

Q3: Has the structure of this compound been confirmed through chemical synthesis?

A3: While a complete total synthesis has not been reported, the chemical conversion of this compound to vibsanin E, a tricyclic vibsane-type diterpene, has been achieved. This transformation, utilizing BF3.OEt2 at -78°C, provides strong support for the proposed structure and stereochemistry of this compound. []

Q4: Does this compound exhibit any biological activity?

A4: Yes, this compound, along with 5-epi-vibsanin C and 5-epi-vibsanin H, have shown moderate cytotoxic activity against KB cells, a human nasopharyngeal carcinoma cell line. []

Q5: Are there any ongoing efforts to synthesize this compound or its derivatives?

A5: There is evidence of synthetic studies focusing on this compound. Abstracts like "P-275 Synthetic Study of 7-Membered Vibsane-type Diterpene, this compound" suggest ongoing research efforts in this area. []

Q6: Have any studies investigated the structure-activity relationships of this compound derivatives?

A6: Research on this compound derivatives, specifically "Design, synthesis and biological evaluation of a new class of Hsp90 inhibitors this compound derivatives," indicates an interest in understanding how structural modifications impact biological activity. This suggests ongoing efforts to explore and optimize the therapeutic potential of this class of compounds. []

Q7: Is there any research on potential applications of this compound beyond cytotoxicity?

A7: While cytotoxic activity is a key finding, research into Viburnum odoratissimum, a related species producing vibsanin-type diterpenes, points to additional biological activities. These include antibacterial activity, fish piscicidal activity, and inhibition of plant growth. [] This suggests a broader potential for vibsane-type diterpenes that warrants further investigation.

Q8: What is the significance of discovering vibsane-type diterpenes with a cis relationship on the C-5 and C-10 positions?

A8: The isolation of seven-membered vibsane-type diterpenes with a cis relationship on the C-5 and C-10 positions, like 5-epi-vibsanin C, was significant. Conformational analysis of vibsanin B, an eleven-membered vibsane-type diterpene, had previously predicted the existence of such compounds. [] This discovery highlights the value of computational approaches in guiding natural product isolation and structure elucidation.

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